3-Chloro-4-fluoro-4'-methoxybenzophenone
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Description
3-Chloro-4-fluoro-4'-methoxybenzophenone is an aromatic compound with a molecular formula of C13H9ClF2O2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. The compound has a molar mass of 262.66 g/mol and a melting point of 90-93°C. It is widely used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Scientific Research Applications
Charge Control in Chemical Reactions:
- The study by Cervera, Marquet, and Martin (1996) discusses the role of 3-Chloro-4-fluoro-4'-methoxybenzophenone in charge-controlled SNAr reactions, demonstrating its utility in organic synthesis and reaction mechanism studies (Cervera, Marquet, & Martin, 1996).
Synthesis of Radioligands:
- Vos and Slegers (1994) describe the synthesis of a compound using 3-Chloro-4-fluoro-4'-methoxybenzophenone for potential application as a radioligand in brain research, highlighting its significance in neuroscience and medical imaging (Vos & Slegers, 1994).
Environmental and Biochemical Studies:
- Londry and Fedorak (1993) used fluorophenols, including 3-Chloro-4-fluoro-4'-methoxybenzophenone, as analogues in studies of phenol degradation under methanogenic conditions, contributing to environmental science and microbial metabolism research (Londry & Fedorak, 1993).
Chemical Synthesis and Analysis:
- The work by Wenxian, Min-can, and Lantao (2005) details the synthesis of 4-Fluoro-3-phenoxybenzaldehyde, involving 3-Chloro-4-fluoro-4'-methoxybenzophenone, underlining its role in the development of new chemical entities and analytical chemistry (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005).
Pharmaceutical and Medical Applications:
- Ghazipura et al. (2017) conducted a systematic review on benzophenone-3, a compound related to 3-Chloro-4-fluoro-4'-methoxybenzophenone, examining its impact on reproduction in humans and animals. This study underscores the importance of such compounds in toxicology and pharmaceutical research (Ghazipura, McGowan, Arslan, & Hossain, 2017).
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-13(16)12(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVFMUYMLHYNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641493 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-4'-methoxybenzophenone | |
CAS RN |
760192-87-8 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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